REACTION_SMILES
|
[CH3:1][N:2]1[CH2:3][C:4]2([C:8]#[N:9])[CH2:5][CH:6]2[CH2:7]1.[K+:11].[OH-:10].[OH2:12]>>[CH3:1][N:2]1[CH2:3][C:4]2([C:8](=[O:10])[OH:12])[CH2:5][CH:6]2[CH2:7]1
|
Name
|
CN1CC2CC2(C#N)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CC2CC2(C#N)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2CC2(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |